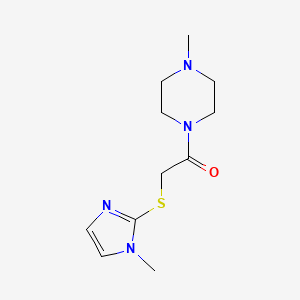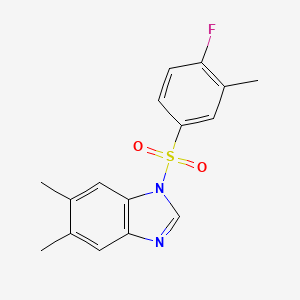
2-(1-Methylimidazol-2-yl)sulfanyl-1-(4-methylpiperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methylimidazol-2-yl)sulfanyl-1-(4-methylpiperazin-1-yl)ethanone, also known as MISE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MISE is a small molecule that can be synthesized in the laboratory and has shown promising results in various studies.
作用機序
The mechanism of action of 2-(1-Methylimidazol-2-yl)sulfanyl-1-(4-methylpiperazin-1-yl)ethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in various cellular processes. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer cell growth. This compound also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in various cellular processes, including inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different systems. In cancer models, this compound has been shown to inhibit tumor growth and induce apoptosis (cell death) in cancer cells. In inflammatory models, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the migration of immune cells to the site of inflammation. In infectious disease models, this compound has been shown to inhibit the growth of bacteria and viruses.
実験室実験の利点と制限
2-(1-Methylimidazol-2-yl)sulfanyl-1-(4-methylpiperazin-1-yl)ethanone has several advantages for laboratory experiments, including its small size, ease of synthesis, and potential therapeutic applications. However, this compound also has some limitations, including its low solubility in water and potential toxicity at high concentrations. These limitations must be taken into account when designing experiments using this compound.
将来の方向性
There are several future directions for research on 2-(1-Methylimidazol-2-yl)sulfanyl-1-(4-methylpiperazin-1-yl)ethanone, including further studies on its mechanism of action, optimization of its synthesis, and testing its therapeutic potential in various disease models. Additionally, the development of more soluble and less toxic analogs of this compound could lead to the discovery of new therapeutic agents. Overall, this compound is a promising compound that has the potential to contribute to the development of new treatments for various diseases.
合成法
2-(1-Methylimidazol-2-yl)sulfanyl-1-(4-methylpiperazin-1-yl)ethanone can be synthesized using a multi-step process that involves the reaction of 1-methylimidazole with 2-chloroethanethiol, followed by the reaction of the resulting compound with 1-(4-methylpiperazin-1-yl)ethanone. The final product is obtained after purification and characterization using various analytical techniques.
科学的研究の応用
2-(1-Methylimidazol-2-yl)sulfanyl-1-(4-methylpiperazin-1-yl)ethanone has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and infectious diseases. In cancer research, this compound has shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Inflammation research has shown that this compound can reduce the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases. In infectious disease research, this compound has shown to inhibit the growth of certain bacteria and viruses.
特性
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanyl-1-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4OS/c1-13-5-7-15(8-6-13)10(16)9-17-11-12-3-4-14(11)2/h3-4H,5-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMWVEOQYSKANJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CSC2=NC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-methylphenoxy)-N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]acetamide](/img/structure/B7498439.png)
![3-bromo-N-[(2-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B7498441.png)



![methyl 4-[2-(1-adamantylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B7498480.png)
![Methyl 2,4-difluoro-5-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B7498487.png)
![2-(1,10b-dihydropyrazolo[1,5-c]quinazolin-5-ylsulfanyl)-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B7498500.png)
![5-fluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-methoxybenzamide](/img/structure/B7498504.png)
![1-[4-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B7498515.png)

![N-[2-(dimethylamino)phenyl]oxane-4-carboxamide](/img/structure/B7498539.png)
![(7-Bromo-1-benzofuran-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B7498545.png)
![10,10-Dimethyl-3-(4-methylphenyl)-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxylic acid](/img/structure/B7498552.png)
